molecular formula C16H18N2O2 B1426343 Ethyl 3-amino-4-(benzylamino)benzoate CAS No. 848819-86-3

Ethyl 3-amino-4-(benzylamino)benzoate

Cat. No.: B1426343
CAS No.: 848819-86-3
M. Wt: 270.33 g/mol
InChI Key: UZHGOOKAYVYECF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(benzylamino)benzoate is a substituted benzoate ester featuring both amino and benzylamino groups on the aromatic ring. These compounds are primarily used as pharmaceutical intermediates, particularly in synthesizing benzimidazole derivatives and bioactive molecules . For instance, Ethyl 3-amino-4-(cyclohexylamino)benzoate (CAS 347174-05-4) is a key precursor for the non-steroidal anti-inflammatory drug ketorolac .

Properties

IUPAC Name

ethyl 3-amino-4-(benzylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-20-16(19)13-8-9-15(14(17)10-13)18-11-12-6-4-3-5-7-12/h3-10,18H,2,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHGOOKAYVYECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251258
Record name Ethyl 3-amino-4-[(phenylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848819-86-3
Record name Ethyl 3-amino-4-[(phenylmethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848819-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-[(phenylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(benzylamino)benzoate typically involves the reaction of ethyl 3-amino-4-nitrobenzoate with benzylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, and the benzylamine is introduced to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(benzylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-4-(benzylamino)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(benzylamino)benzoate involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Research Findings and Trends

  • Ferroptosis inhibitors: Benzylamino-substituted derivatives show promise in neurodegenerative diseases due to enhanced blood-brain barrier penetration .
  • Photopolymerization: Dimethylamino derivatives outperform methacrylate-based co-initiators in resin cements, achieving 85% conversion rates .
  • Structural similarity: Ethyl 3-amino-4-(methylamino)benzoate (similarity score: 0.96 to benzylamino analog) is a close structural analog but lacks aromaticity, reducing bioactivity .

Biological Activity

Ethyl 3-amino-4-(benzylamino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound consists of an ethyl ester functional group, an amino group at the 3-position, and a benzylamino group at the 4-position of the benzoate moiety. This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Molecular Formula : C17_{17}H20_{20}N2_2O2_2

Molecular Weight : 284.36 g/mol

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The amino and benzylamino groups facilitate hydrogen bonding and other interactions that modulate enzyme activity or receptor functions. This compound may also engage in redox reactions, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM) Reference
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.5
A549 (lung cancer)10.8

These results indicate that this compound effectively inhibits cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could be developed as a novel antimicrobial agent.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant for conditions such as Alzheimer's disease:

Enzyme IC50_{50} (µM) Reference
Acetylcholinesterase5.6

This inhibition suggests potential applications in neuroprotective therapies.

Case Studies

  • Friedreich's Ataxia Research :
    A study investigated the effects of ferroptosis inhibitors, including derivatives related to this compound, showing protective effects in cellular models treated with oxidative stressors. The results indicated significant reductions in cell death associated with frataxin knockdown, highlighting the compound's therapeutic potential in neurodegenerative diseases .
  • Anticancer Efficacy :
    A comparative study assessed various synthesized compounds with similar structures to this compound against multiple cancer cell lines. The findings revealed that compounds with structural similarities exhibited enhanced anticancer activity, suggesting that modifications to the benzene ring can significantly influence bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-(benzylamino)benzoate
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